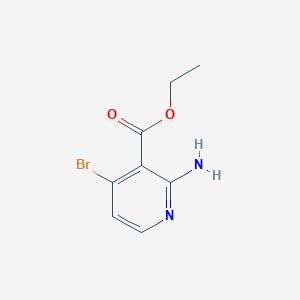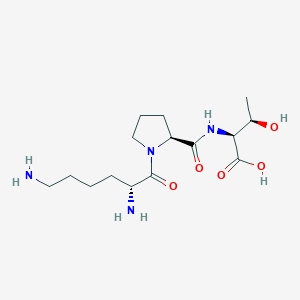
l-Lysyl-d-prolyl-l-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
l-Lysyl-d-prolyl-l-threonine: is a tripeptide composed of the amino acids lysine, proline, and threonine. It is known for its biological activity, particularly as an interleukin-1 beta (IL-1β) inhibitor. This compound has garnered interest in various fields, including immunology and inflammation research, due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of l-Lysyl-d-prolyl-l-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The initial amino acid (threonine) is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (d-proline) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the final amino acid (lysine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Utilizing automated synthesizers to perform the repetitive cycles of deprotection and coupling.
Purification: High-performance liquid chromatography (HPLC) is employed to purify the synthesized peptide.
Quality Control: Mass spectrometry and other analytical techniques are used to confirm the identity and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
l-Lysyl-d-prolyl-l-threonine can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: Sodium borohydride or dithiothreitol.
Substitution Reagents: Amino acid derivatives with protecting groups.
Major Products
Oxidation Products: Hydroxylated derivatives of the peptide.
Reduction Products: Reduced forms of the peptide with altered side chains.
Substitution Products: Peptides with modified amino acid sequences.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, l-Lysyl-d-prolyl-l-threonine is used as a model compound to study peptide synthesis and modification techniques. It serves as a reference for developing new synthetic methods and understanding peptide behavior under various conditions.
Biology
Biologically, this compound is significant due to its role as an IL-1β inhibitor. It is used in research to explore the mechanisms of inflammation and immune response. Studies have shown that it can inhibit the protective effects of IL-1β, making it a valuable tool in immunological research .
Medicine
In medicine, this compound has potential therapeutic applications. Its ability to inhibit IL-1β suggests it could be used to treat inflammatory diseases and conditions where IL-1β plays a critical role. Research is ongoing to explore its efficacy and safety in clinical settings .
Industry
Industrially, this compound is used in the production of peptide-based drugs and as a standard in analytical techniques. Its well-defined structure and properties make it a useful reference in quality control and method development.
Mecanismo De Acción
The mechanism by which l-Lysyl-d-prolyl-l-threonine exerts its effects involves binding to IL-1β and inhibiting its activity. This interaction prevents IL-1β from binding to its receptor, thereby blocking the downstream signaling pathways involved in inflammation. The molecular targets include the IL-1 receptor and associated signaling molecules .
Comparación Con Compuestos Similares
Similar Compounds
l-Lysyl-l-prolyl-l-threonine: A similar tripeptide with the same amino acids but different stereochemistry.
l-Lysyl-d-prolyl-l-serine: Another tripeptide with serine replacing threonine.
l-Lysyl-d-prolyl-l-valine: A tripeptide with valine instead of threonine.
Uniqueness
l-Lysyl-d-prolyl-l-threonine is unique due to its specific stereochemistry and biological activity as an IL-1β inhibitor. The presence of d-proline in the sequence contributes to its distinct properties and effectiveness in inhibiting IL-1β .
Propiedades
Fórmula molecular |
C15H28N4O5 |
|---|---|
Peso molecular |
344.41 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-1-[(2R)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10-,11+,12+/m1/s1 |
Clave InChI |
LOGFVTREOLYCPF-WYUUTHIRSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CCCCN)N)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


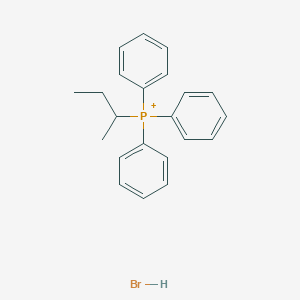
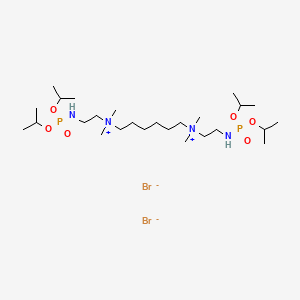

![(4R,4aS,6aR,7S,8S,9R,11S,11aS,11bR)-7,8,11-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12817436.png)
![1,1',1'',1''',1'''',1'''''-(([1,1'-Biphenyl]-2,2',6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole)](/img/structure/B12817444.png)
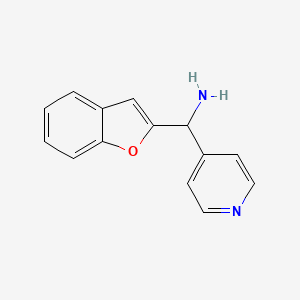

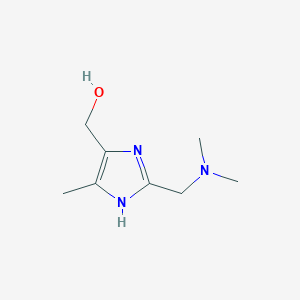
![(1'R,2R,3S,4'S,8'R,10'E,12'S,13'S,14'E,16'E,21'R,22'S,25'S)-2-[(2S)-butan-2-yl]-22',25'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',23'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.7.1.14,8.021,25]hexacosa-10,14,16,23-tetraene]-2'-one](/img/structure/B12817458.png)
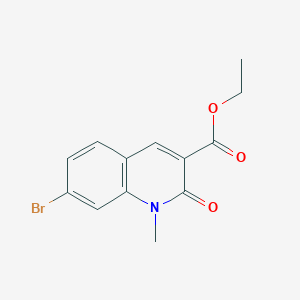
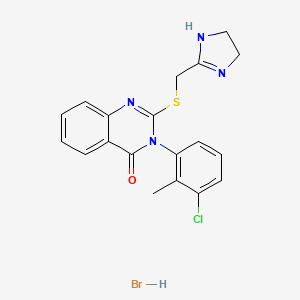
![(2S)-2-[[(2S)-2-[[(2S)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12817490.png)

